molecular formula C15H12FN3S B5436374 3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B5436374
M. Wt: 285.3 g/mol
InChI Key: XQXCALCTQCQAEH-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a phenyl group and a 4-fluorobenzylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves the reaction of 4-fluorobenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-13-8-6-12(7-9-13)10-20-15-18-17-11-19(15)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXCALCTQCQAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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